N-(1-acetylpiperidin-4-yl)-2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]acetamide
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Overview
Description
N-(1-acetylpiperidin-4-yl)-2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, an acetyl group, a cyclobutyl group, and a fluorophenyl group, making it a molecule of significant structural diversity and potential functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylpiperidin-4-yl)-2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a Grignard reaction or via cycloaddition reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Final Coupling: The final step involves coupling the acetylated piperidine with the cyclobutyl-fluorophenyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the acetyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of N-oxide derivatives or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized molecules in various chemical reactions.
Biology
In biological research, N-(1-acetylpiperidin-4-yl)-2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]acetamide is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for studying ligand-receptor interactions.
Medicine
Medically, this compound is explored for its potential pharmacological activities. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of neurology and oncology.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its diverse functional groups make it a versatile building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1-acetylpiperidin-4-yl)-2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural neurotransmitters, potentially modulating neurological pathways. The fluorophenyl group can enhance binding affinity and specificity to target proteins, while the acetyl and cyclobutyl groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1-acetylpiperidin-4-yl)-2-[[cyclopropyl-(4-fluorophenyl)methyl]amino]acetamide
- N-(1-acetylpiperidin-4-yl)-2-[[cyclobutyl-(4-chlorophenyl)methyl]amino]acetamide
- N-(1-acetylpiperidin-4-yl)-2-[[cyclobutyl-(4-methylphenyl)methyl]amino]acetamide
Uniqueness
N-(1-acetylpiperidin-4-yl)-2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]acetamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, binding affinity, and overall pharmacological profile, making this compound particularly interesting for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-(1-acetylpiperidin-4-yl)-2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O2/c1-14(25)24-11-9-18(10-12-24)23-19(26)13-22-20(15-3-2-4-15)16-5-7-17(21)8-6-16/h5-8,15,18,20,22H,2-4,9-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIZWYVBJHIWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)CNC(C2CCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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